Cas no 76769-55-6 ((2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid)

(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid Chemical and Physical Properties
Names and Identifiers
-
- (+)-Dipivaloyl-D-tartaric Acid
- (+)-O,O'-Dipivaloyl-D-tartaric acid
- (+)-O,O′-Di-pivaloyl-D-tartaric acid
- Butanedioic acid,2,3-bis(2,2-dimethyl-1-oxopropoxy)-, (2S,3S)-
- C14H22O8
- (+)-DPTA
- (+)-Bis(2,2-dimethylpropionyl)-D-tartaric Acid
- D-Dipivaloyltartaric acid
- (2S,3S)-2,3-Bis(pivaloyloxy)succinic acid
- (-)-DPTA
- (+)-Dipivaloyl-D-tartaricAcid
- PubChem8173
- (-)-Bis(2,2-dimethylpropionyl)-L-tartaric Acid
- dipivaloyl-L-tartaric acid
- D-(+)-DIPIVALOYL TARTARIC ACID
- (?)-O,O'-Di-pivaloyl-L-tartaric acid
- AB1011159
- D2702
- (+)-O,O'-Di-pivaloyl-D-tartaric acid, >=
- (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid
- SCHEMBL375901
- AS-39895
- UFHJEZDFEHUYCR-YUMQZZPRSA-N
- AKOS015892893
- 76769-55-6
- J-520202
- CS-W012017
- (+)-O,O'-Di-pivaloyl-D-tartaric acid, >=98.0%
- Butanedioic acid,2,3-bis(2,2-dimethyl-1-oxopropoxy)-,(2S,3S)-
- MFCD00015634
- (2S,3S)-2,3-Bis(pivaloyloxy)succinicacid
- (2S,3S)-2,3-BIS[(2,2-DIMETHYLPROPANOYL)OXY]BUTANEDIOIC ACID
-
- MDL: MFCD00015634
- Inchi: 1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m0/s1
- InChI Key: UFHJEZDFEHUYCR-YUMQZZPRSA-N
- SMILES: O(C(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)[C@]([H])(C(=O)O[H])[C@@]([H])(C(=O)O[H])OC(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O
Computed Properties
- Exact Mass: 318.13100
- Monoisotopic Mass: 318.13146766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 9
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127
- Surface Charge: 0
- XLogP3: 2.1
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White powder.
- Density: 1.240±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 147.0 to 152.0 deg-C
- Refractive Index: 24 ° (C=1, Dioxane)
- Solubility: Very slightly soluble (0.8 g/l) (25 º C),
- PSA: 127.20000
- LogP: 1.07140
- Sensitiveness: Hygroscopic
- Solubility: Not determined.
- Optical Activity: [α]20/D +23.5±1°, c = 1.7% in dioxane
(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Safety Term:S22-S24/25
(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029575-1g |
(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid |
76769-55-6 | 98% | 1g |
¥71 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56823-1g |
(+)-O,O'-Dipivaloyl-D-tartaric acid, 98+% |
76769-55-6 | 98+% | 1g |
¥866.00 | 2023-03-01 | |
Key Organics Ltd | AS-39895-25G |
(+)-dipivaloyl-d-tartaric acid |
76769-55-6 | >97% | 25g |
£479.00 | 2025-02-08 | |
TRC | D493213-500mg |
(+)-Dipivaloyl-D-tartaric Acid |
76769-55-6 | 500mg |
$ 80.00 | 2022-06-05 | ||
TRC | D493213-100mg |
(+)-Dipivaloyl-D-tartaric Acid |
76769-55-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D747536-100g |
(2S,3S)-2,3-Bis(pivaloyloxy)succinic acid |
76769-55-6 | 98.0% | 100g |
$760 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121011-5g |
(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid |
76769-55-6 | 98% | 5g |
¥611.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2702-1g |
(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid |
76769-55-6 | 98.0%(T) | 1g |
¥225.0 | 2022-06-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFA96-5G |
(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid |
76769-55-6 | 97% | 5g |
¥ 290.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFA96-25G |
(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid |
76769-55-6 | 97% | 25g |
¥ 1,339.00 | 2023-04-13 |
(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Additional information on (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid
Chemical Profile of (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid (CAS No. 76769-55-6)
CAS No. 76769-55-6 refers to a specific chemical compound known as (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid, a derivative of butanedioic acid (succinic acid) with two esterified hydroxyl groups. This compound has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. The stereochemistry at the 2 and 3 positions, designated as (2S,3S), plays a crucial role in determining its interaction with biological targets.
The molecular structure of (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid consists of a four-carbon backbone with carboxylic acid groups at both ends and isopropyl ester groups attached to the hydroxyl positions. This configuration imparts both solubility and stability characteristics that make it a promising candidate for further investigation in drug development. The presence of chiral centers enhances its potential as a chiral building block or intermediate in synthesizing enantiomerically pure pharmaceuticals.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid has been explored as a potential chiral scaffold due to its ability to induce stereoselectivity in various organic transformations. Researchers have leveraged its structural features to develop novel catalysts that facilitate enantioselective reactions, which are critical for producing biologically active molecules with high enantiomeric purity.
One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The ester functionality allows for further derivatization into more complex molecules, making it a versatile intermediate for synthesizing novel therapeutic agents. Studies have demonstrated its utility in constructing peptidomimetics and other bioactive scaffolds that mimic natural products or pharmacophores. These derivatives exhibit promising biological activities across various disease targets, including inflammation and metabolic disorders.
The stereochemical integrity of (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid is particularly noteworthy when considering its biological effects. Chiral compounds often exhibit different pharmacological profiles depending on their enantiomeric form, necessitating precise control over stereochemistry during synthesis. This compound’s configuration has been shown to influence binding affinity and metabolic stability in drug candidates, underscoring the importance of stereochemical control in pharmaceutical design.
Advances in synthetic methodologies have enabled more efficient production of (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid, making it more accessible for research applications. Modern techniques such as asymmetric hydrogenation and enzymatic resolutions have been employed to achieve high enantiomeric excesses with minimal byproducts. These improvements have accelerated the development of libraries of chiral compounds for high-throughput screening programs aimed at discovering new drug candidates.
The compound’s physicochemical properties also contribute to its appeal as a pharmaceutical intermediate. Its moderate solubility in both polar and non-polar solvents facilitates its use in diverse synthetic protocols. Additionally, the bulky isopropyl ester groups enhance lipophilicity while maintaining overall solubility balance—a critical factor for oral bioavailability of drug molecules.
Recent studies have begun to explore the potential applications of (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid in beyond-pharmaceutical contexts. For instance, its structural motif has been investigated as a precursor for materials with specialized properties or as a component in biodegradable polymers. The ability to modify its functional groups opens up possibilities for creating polymers with tailored degradation rates or mechanical strengths.
The future prospects for CAS No. 76769-55-6 are promising as research continues to uncover new synthetic routes and applications. Collaborative efforts between academia and industry are likely to drive innovation in using this compound as a key building block for next-generation therapeutics and materials science advancements.
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